molecular formula C11H17BrClNO2 B2588578 3-Bromo-4,5-diethoxy-benzylamine hydrochloride CAS No. 1052510-28-7

3-Bromo-4,5-diethoxy-benzylamine hydrochloride

Cat. No.: B2588578
CAS No.: 1052510-28-7
M. Wt: 310.62
InChI Key: DFCLGUYOJMWHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4,5-diethoxy-benzylamine hydrochloride: is a chemical compound with the molecular formula C11H17BrClNO2 and a molecular weight of 310.62 g/mol . This compound is a derivative of benzylamine, featuring bromine and ethoxy groups attached to the benzene ring. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-diethoxy-benzylamine hydrochloride typically involves the bromination of 4,5-diethoxybenzylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzylamines can be formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced compounds.

Scientific Research Applications

Chemistry: 3-Bromo-4,5-diethoxy-benzylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of brominated benzylamines on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-diethoxy-benzylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-3,5-diethoxybenzaldehyde
  • 3-Bromo-4-ethoxybenzaldehyde
  • 4-Bromo-3,5-diethoxybenzoic acid
  • 3-Bromo-4-ethoxybenzonitrile

Comparison: Compared to similar compounds, 3-Bromo-4,5-diethoxy-benzylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(3-bromo-4,5-diethoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2.ClH/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2;/h5-6H,3-4,7,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCLGUYOJMWHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CN)Br)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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